Aldehyde dehydrogenase 1A2, commonly referred to as Aldh1A2, is an enzyme that plays a crucial role in the synthesis of retinoic acid from retinaldehyde, which is derived from vitamin A. This enzyme is essential for various biological processes, including embryonic development and cellular differentiation. Aldh1A2 has been identified as a candidate tumor suppressor gene in certain cancers, highlighting its significance in both normal physiology and disease states .
Aldh1A2 is primarily expressed in the retina, liver, and other tissues where retinoic acid synthesis is vital. It catalyzes the oxidation of aldehyde substrates to their corresponding carboxylic acids, a key step in retinoic acid biosynthesis. The gene encoding Aldh1A2 is located on chromosome 15 in humans and has been extensively studied for its implications in developmental biology and oncology .
Aldh1A2 belongs to the aldehyde dehydrogenase family, which comprises several isoenzymes that vary in substrate specificity and tissue distribution. This family is classified under the broader category of oxidoreductases, enzymes that facilitate oxidation-reduction reactions involving aldehydes and other substrates .
The synthesis of Aldh1A2 involves several methodologies, including molecular cloning and expression systems. The full-length coding sequence of Aldh1A2 can be amplified using polymerase chain reaction techniques from cDNA libraries derived from tissues expressing the enzyme. This process often utilizes specific primers designed to flank the coding region of the gene.
For effective expression studies, Aldh1A2 can be cloned into expression vectors such as pcDNA6/V5-His. Following transformation into suitable host cells (e.g., HEK293), transfected cells are selected using antibiotics like blasticidin. The expression levels can then be quantified using techniques such as Western blotting or quantitative polymerase chain reaction .
The molecular structure of Aldh1A2 has been characterized through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The enzyme typically exhibits a homotetrameric structure with each subunit containing a catalytic domain that binds NAD+ and substrate aldehydes.
The active site of Aldh1A2 is crucial for its enzymatic function, involving residues that interact with both the substrate and cofactor. Structural studies have revealed that mutations in key residues can significantly affect enzyme activity and stability .
Aldh1A2 catalyzes the conversion of retinaldehyde to retinoic acid through a two-step reaction involving the formation of a tetrahedral intermediate. This reaction is pivotal in the retinoic acid biosynthetic pathway.
The enzymatic activity can be measured using spectrophotometric assays where changes in absorbance at specific wavelengths indicate substrate conversion. For example, the rate of NAD+ reduction can be monitored at 340 nm . Additionally, various inhibitors have been studied to understand their effects on Aldh1A2 activity.
The mechanism by which Aldh1A2 operates involves the binding of retinaldehyde to the active site, followed by hydride transfer to NAD+, resulting in the formation of retinoic acid. This process is essential for regulating gene expression during development and maintaining cellular functions.
Studies have shown that alterations in Aldh1A2 activity can lead to significant physiological changes, such as impaired differentiation of stem cells or altered cellular responses to retinoic acid signaling pathways .
Relevant analyses include kinetic studies that determine parameters such as Michaelis-Menten constants for various substrates .
Aldh1A2 has significant applications in research related to:
Aldh1A2-IN-1 (also designated as Compound 6-118 in research literature) functions as a competitive, active site-directed inhibitor that binds reversibly to the catalytic domain of aldehyde dehydrogenase 1 family member A2 (ALDH1A2). Structural analyses reveal that the inhibitor occupies the substrate-binding cleft through complementary shape matching and specific molecular interactions. The catalytic cysteine residue (Cys320 in human ALDH1A2) engages in hydrogen bonding with the inhibitor's carbonyl group, while adjacent residues including Thr321 and Asn187 form additional hydrogen bonds with the inhibitor's sulfonamide and nitrogen-containing moieties [1] [10].
Notably, the inhibitor stabilizes a flexible loop region (residues 118-134) adjacent to the active site, which transitions from a disordered conformation to an ordered structure upon inhibitor binding. This conformational change effectively shields the catalytic pocket from solvent access, contributing to inhibitory potency. Unlike irreversible inhibitors such as WIN18,446 that form covalent adducts with Cys320, Aldh1A2-IN-1 maintains the catalytic cysteine in its reduced state while preventing aldehyde substrate approach through steric blockade [1]. Hydrophobic interactions further reinforce the binding, with the inhibitor's benzothiazolone ring establishing π-π stacking against Phe188 and Phe314 side chains within the hydrophobic substrate channel [1] [10].
Table 1: Key Protein-Inhibitor Interactions in ALDH1A2 Complex with Aldh1A2-IN-1
| Residue | Interaction Type | Inhibitor Functional Group | Bond Distance (Å) |
|---|---|---|---|
| Cys320 | Hydrogen bond | Carbonyl oxygen | 2.9 |
| Asn187 | Hydrogen bond | Sulfonamide oxygen | 3.0 |
| Thr321 | Hydrogen bond | Nitrogen heterocycle | 2.8 |
| Phe188 | π-π stacking | Benzothiazolone ring | 3.4–3.8 |
| Phe314 | π-π stacking | Benzothiazolone ring | 3.5–3.9 |
| Leu125 | Hydrophobic contact | Ethoxymethyl group | ≤4.0 |
Systematic modification of the pyrazolopyrimidinone scaffold has elucidated critical structural determinants for ALDH1A2 inhibition. The core structure consists of a bicyclic heteroaromatic system (Region 1) with substitutions at the R1-R4 positions significantly influencing potency [5]:
Table 2: Structure-Activity Relationship of Aldh1A2-IN-1 Analogues
| Region Modified | Structural Variation | ALDH1A2 IC₅₀ (μM) | Relative Potency |
|---|---|---|---|
| Parent compound | None | 0.91 | 1.0x |
| Region 1 | Oxo replacement of thio | 5.32 | 0.17x |
| R1 | Benzyl (unsubstituted) | 2.15 | 0.42x |
| R1 | 4-Fluorobenzyl | 1.78 | 0.51x |
| R1 | Methyl | >10 | <0.1x |
| R2 | Morpholine | 2.98 | 0.31x |
| R2 | Dimethylamine | 4.67 | 0.19x |
| R3 | meta-Nitrophenyl | 2.84 | 0.32x |
| R3 | Phenyl | 8.91 | 0.10x |
Quantitative binding analyses confirm Aldh1A2-IN-1 exhibits high affinity for ALDH1A2 with a dissociation constant (Kd) of 0.26 ± 0.04 μM as determined by isothermal titration calorimetry. This technique revealed the interaction is enthalpy-driven, indicating predominant contribution from hydrogen bonding and van der Waals forces rather than conformational entropy changes. Enzyme kinetic studies using retinaldehyde as substrate demonstrate competitive inhibition with an inhibition constant (Ki) of 0.38 μM, consistent with active site competition [1] [9].
Differential scanning fluorimetry indicates substantial stabilization of ALDH1A2 tertiary structure upon inhibitor binding, evidenced by a significant increase in melting temperature (ΔTm = 5.0°C at 200 μM inhibitor concentration). This stabilization effect is further enhanced in the presence of the cofactor NAD+ (ΔTm = 8.8°C), suggesting synergistic binding between cofactor and inhibitor. Kinetic characterization reveals rapid association kinetics (kon > 10⁵ M⁻¹s⁻¹) and moderate dissociation rates (koff ≈ 0.03 s⁻¹), supporting its classification as a fast-binding reversible inhibitor [1] [2].
Comprehensive selectivity assessment demonstrates that Aldh1A2-IN-1 exhibits significant discrimination between ALDH1A subfamily members and other ALDH isoforms:
Structural analysis reveals the molecular basis for this selectivity profile. ALDH1A2 possesses a more expansive substrate-binding pocket (volume ≈ 315 ų) compared to ALDH1A1 (≈ 280 ų) and ALDH1A3 (≈ 265 ų), accommodating the inhibitor's extended hydrophobic substituents. Key residue differences at positions 114, 458-461, and 475-478 between isoforms contribute to differential binding affinities, as confirmed by mutagenesis studies where ALDH1A1 mutants (L114P) displayed increased sensitivity to the inhibitor [6] [8].
Table 3: Selectivity Profile of Aldh1A2-IN-1 Across ALDH Isoforms
| Isoform | IC₅₀ (μM) | Catalytic Function | Structural Basis of Selectivity |
|---|---|---|---|
| ALDH1A2 | 0.91 | Retinoic acid synthesis | Primary target; optimal pocket volume |
| ALDH1A1 | 5.67 | Retinoic acid synthesis | Leu114 steric hindrance |
| ALDH1A3 | 4.34 | Retinoic acid synthesis | Restricted pocket volume (265 ų) |
| ALDH2 | >50 | Acetaldehyde detoxification | Glu487 steric clash |
| ALDH3A1 | >100 | Aldehyde oxidation | Divergent active site architecture |
| ALDH1B1 | >100 | Retinaldehyde oxidation | Incompatible cofactor binding |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6